molecular formula C16H22N2O3 B8315403 1-Cyclopentyl-4-(4-nitrophenoxy)piperidine

1-Cyclopentyl-4-(4-nitrophenoxy)piperidine

Cat. No. B8315403
M. Wt: 290.36 g/mol
InChI Key: FLMRWMXFSGTJHC-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

4-(4-nitrophenoxy)piperidine (1.03 g, 4.65 mmol) and cyclopentanone (783 mg, 9.31 mmol) were dissolved in a 0.5M methanol solution (20 mL) of zinc(II) chloride and sodium cyanoborohydride, and stirred at room temperature for 10 hours. The solvent was distilled off under reduced pressure, ethyl acetate and 1N sodium hydroxide aqueous solution were added, the mixture was extracted with ethyl acetate, and the organic phase washed with distilled water. After drying with anhydrous sodium sulfate, the product was concentrated, and the target compound (1.31 g, 96%) was thereby obtained as a light brown solid.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
783 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:17]1(=O)[CH2:21][CH2:20][CH2:19][CH2:18]1>CO.[Cl-].[Zn+2].[Cl-].C([BH3-])#N.[Na+]>[CH:17]1([N:12]2[CH2:11][CH2:10][CH:9]([O:8][C:7]3[CH:15]=[CH:16][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=3)[CH2:14][CH2:13]2)[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2CCNCC2)C=C1
Name
Quantity
783 mg
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, ethyl acetate and 1N sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the product was concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(CCCC1)N1CCC(CC1)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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